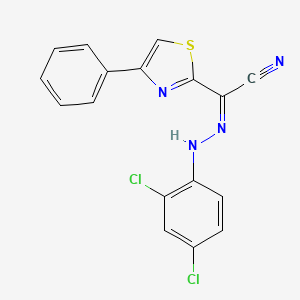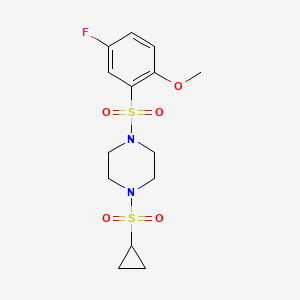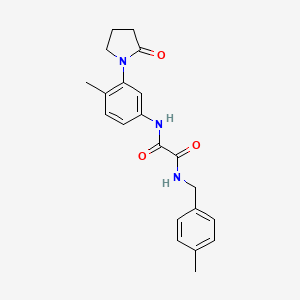
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one, also known as CDCP, is a synthetic compound that belongs to the class of flavonoids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Scientific Research Applications
Adsorption and Surface Interaction Studies
- Adsorption on Cu(111) Surface: A study by Altarawneh et al. (2008) examined the interaction between 2-chlorophenol and the Cu(111) surface using density functional theory. This research is part of efforts to understand the catalyzed formation of dioxin compounds on clean copper surfaces, demonstrating how surface chemistry can be critical in environmental processes and catalysis Altarawneh et al., 2008.
Photolytic Degradation Studies
- Dechlorination of Polychlorinated Biphenyls: Research by Nishiwaki et al. (1979) explored the photolytic dechlorination of polychlorinated biphenyls in neutral and alkaline alcoholic solution, shedding light on the reactivity and selectivity towards dechlorination, which is vital for understanding environmental remediation processes Nishiwaki et al., 1979.
Mechanistic Insights into Environmental Pollutants
- Formation Mechanism of PCDD/Fs: Pan et al. (2013) provided new insights into the formation mechanism of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors, crucial for environmental science to mitigate these pollutants Pan et al., 2013.
Photocatalytic Oxidation Research
- Photocatalyzed Oxidation of Dichlorophenol: Tang and Huang (1995) studied the photocatalytic oxidation of 2,4-dichlorophenol by CdS in different pH conditions, offering insights into photocatalytic degradation pathways relevant for environmental cleanup strategies Tang & Huang, 1995.
Structural and Molecular Studies
- Crystal Structure Analysis: Du et al. (2010) reported on the crystal structure of a related chlorophenyl compound, which helps in understanding the molecular geometry and interactions critical for material science and pharmaceutical research Du et al., 2010.
properties
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3O2/c22-13-7-9-18-16(10-13)19(12-4-2-1-3-5-12)20(21(25)26-18)15-8-6-14(23)11-17(15)24/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUUMFSIXSWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide](/img/structure/B2915009.png)
![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)




![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone](/img/structure/B2915015.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)


![N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea](/img/structure/B2915025.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)